N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)10-11)19-16(23)14-6-7-15(21-20-14)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPFESMGGXONCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions.
Attachment of the bromo and fluoro substituents: These can be introduced via halogenation reactions.
Formation of the carboxamide group: This is usually done through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions could potentially modify the pyridazine ring or the carboxamide group.
Substitution: Halogen substituents (bromo and fluoro) can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could result in various halogenated analogs.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- N-(4-bromo-2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide may exhibit unique properties due to the specific combination of substituents on the pyridazine ring. The presence of both bromo and fluoro groups can influence its reactivity and biological activity, distinguishing it from similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Biological Activity
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanisms, pharmacological applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a pyridazine core, which is a common structural motif in various kinase inhibitors. Its molecular formula is C₁₅H₁₆BrFN₃O, and it contains several functional groups that influence its biological properties:
- Bromo and Fluoro Substituents : These halogenated groups enhance the compound's lipophilicity and solubility, potentially improving its absorption and distribution in biological systems.
- Piperidine Moiety : This nitrogen-containing ring is often associated with neuroactive compounds.
Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer signaling pathways. Notably, it has shown preliminary activity against Transforming Growth Factor-beta Activated Kinase 1 (TAK1), which is crucial in inflammation and cancer progression.
Inhibitory Activity Against Kinases
The compound's inhibitory effects have been evaluated through various assays. For instance, studies suggest that structural modifications can significantly impact binding affinity and selectivity toward kinase targets. The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-bromo-N-[6-(piperidin-1-yl)imidazo[1,2-b]pyridazin-2-yl]benzamide | Imidazo[1,2-b]pyridazine core | Kinase inhibition |
| 2-fluoro-N-[6-(piperidin-1-yl)imidazo[1,2-b]pyridazin-2-yl]benzamide | Imidazo[1,2-b]pyridazine core | Kinase inhibition |
| 4-chloro-N-[6-(piperidin-1-yl)pyridazin-3-yloxy]benzamide | Pyridazin core with ether linkage | Anticancer properties |
Pharmacological Applications
Given its structural characteristics, this compound has potential applications in treating various diseases:
- Cancer Therapy : Its ability to inhibit key kinases suggests a role in cancer therapy by disrupting signaling pathways that promote tumor growth.
- Neurodegenerative Disorders : Similar compounds have shown promise as selective inhibitors of monoamine oxidase (MAO), which could be relevant for conditions like Alzheimer's disease .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR (DMSO-d₆) to verify substituents (e.g., 8.2 ppm for pyridazine protons) .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 432.0542).
- HPLC : Use C18 columns (ACN/water + 0.1% TFA) for purity assessment (>98%) .
How can researchers design experiments to evaluate the compound’s biological activity in cellular models?
Advanced Research Question
- In vitro assays : Measure IC₅₀ values in kinase inhibition (e.g., TR-FRET assays) or bromodomain-driven transcription (luciferase reporters) .
- Cytotoxicity profiling : Use MTT assays on HEK293 or cancer cell lines (e.g., HCT-116).
- Pathway analysis : Perform RNA-seq or phospho-proteomics to identify downstream effects.
What structure-activity relationship (SAR) trends are observed in analogs of this compound?
Advanced Research Question
- Piperidine substitution : N-Methylation reduces solubility but improves membrane permeability .
- Halogen effects : Bromine enhances target affinity vs. chlorine (ΔpIC₅₀ = 0.8) .
- Pyridazine modifications : 6-Oxo derivatives show reduced kinase inhibition but increased anti-inflammatory activity .
How can conflicting SAR data between in vitro and in vivo studies be resolved?
Advanced Research Question
Contradictions often arise from:
- Solubility limitations : Use pharmacokinetic (PK) studies to adjust formulation (e.g., PEG-400/solutol HS15) .
- Metabolic instability : Perform liver microsome assays (human/rodent) to identify vulnerable sites (e.g., piperidine oxidation) .
- Off-target effects : Validate with CRISPR knockouts of suspected targets.
What role do stereochemistry and enantiomerism play in the compound’s activity?
Advanced Research Question
- Chiral centers : Piperidine conformation affects binding pocket access (e.g., (R)-enantiomers show 10x higher kinase inhibition) .
- Resolution methods : Use chiral HPLC (Chiralpak IA column) or enzymatic resolution .
- In vitro profiling : Compare enantiomers in cellular assays to prioritize lead candidates.
How can thermodynamic solubility and stability be optimized for in vivo studies?
Basic Research Question
- Solubility enhancers : Co-solvents (DMSO/PEG) or cyclodextrin complexes .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with UPLC monitoring.
- Salt formation : Explore hydrochloride or mesylate salts to improve crystallinity .
What are the key differences between this compound and its structural analogs in preclinical studies?
Basic Research Question
| Analog | Substituent | Key Activity |
|---|---|---|
| Analog A | 4-Chlorophenyl | Enhanced kinase selectivity |
| Analog B | 3-Trifluoromethyl | Improved metabolic stability |
| Analog C | 6-Oxo pyridazine | Anti-inflammatory activity |
What methodologies are recommended for assessing the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
Advanced Research Question
- Permeability : Caco-2 monolayer assays (Papp > 1 × 10⁻⁶ cm/s).
- Metabolic stability : Incubate with liver microsomes (t₁/₂ > 30 min preferred) .
- Plasma protein binding : Use equilibrium dialysis (e.g., >90% binding limits free concentration) .
- In vivo PK : Conduct cassette dosing in rodents to evaluate AUC and clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
